![molecular formula C10H21O4PS2 B14752174 Ethyl ({bis[(propan-2-yl)oxy]phosphorothioyl}sulfanyl)acetate CAS No. 919-46-0](/img/structure/B14752174.png)
Ethyl ({bis[(propan-2-yl)oxy]phosphorothioyl}sulfanyl)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl ({bis[(propan-2-yl)oxy]phosphorothioyl}sulfanyl)acetate is a chemical compound with a complex structure that includes multiple functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl ({bis[(propan-2-yl)oxy]phosphorothioyl}sulfanyl)acetate typically involves the reaction of ethyl acetate with bis[(propan-2-yl)oxy]phosphorothioyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the reactants. The product is then purified using standard techniques such as distillation or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and allowed to react under controlled temperatures and pressures. The product is then separated and purified using industrial-scale distillation or crystallization techniques.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl ({bis[(propan-2-yl)oxy]phosphorothioyl}sulfanyl)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the phosphorothioyl group to a phosphine.
Substitution: Nucleophilic substitution reactions can replace the ethyl group with other alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as alkyl halides or aryl halides can be used in the presence of a base.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Phosphines.
Substitution: Various alkyl or aryl derivatives.
Aplicaciones Científicas De Investigación
Ethyl ({bis[(propan-2-yl)oxy]phosphorothioyl}sulfanyl)acetate has several applications in scientific research:
Biology: Studied for its potential as a biochemical probe to investigate enzyme mechanisms.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Ethyl ({bis[(propan-2-yl)oxy]phosphorothioyl}sulfanyl)acetate involves its interaction with molecular targets such as enzymes. The compound can inhibit enzyme activity by binding to the active site or by modifying key amino acid residues. This interaction can disrupt the normal function of the enzyme, leading to changes in cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
- Ethyl {bis[(propan-2-yl)oxy]phosphorothioyl}carbamodithioate
- Ethyl [(diisopropoxyphosphorothioyl)sulfanyl]acetate
Uniqueness
Ethyl ({bis[(propan-2-yl)oxy]phosphorothioyl}sulfanyl)acetate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may offer advantages in terms of stability, reactivity, and specificity in various applications.
Propiedades
Número CAS |
919-46-0 |
|---|---|
Fórmula molecular |
C10H21O4PS2 |
Peso molecular |
300.4 g/mol |
Nombre IUPAC |
ethyl 2-di(propan-2-yloxy)phosphinothioylsulfanylacetate |
InChI |
InChI=1S/C10H21O4PS2/c1-6-12-10(11)7-17-15(16,13-8(2)3)14-9(4)5/h8-9H,6-7H2,1-5H3 |
Clave InChI |
WDFXLQRYBNGGFY-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)CSP(=S)(OC(C)C)OC(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


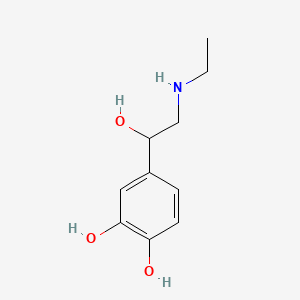
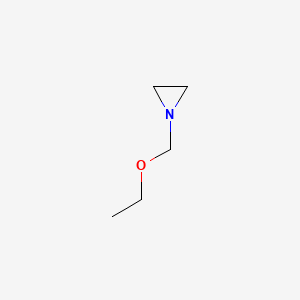
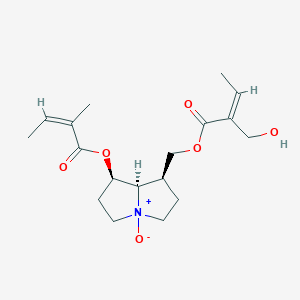
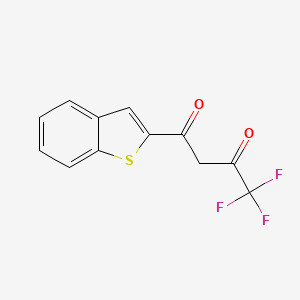
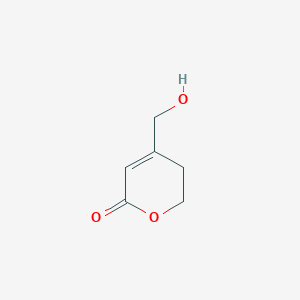

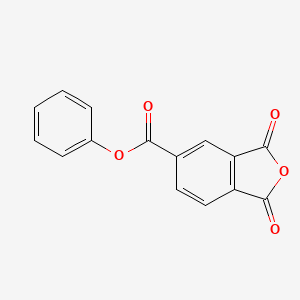
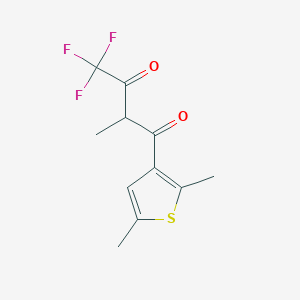
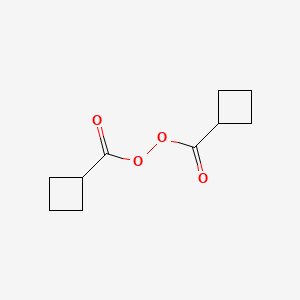
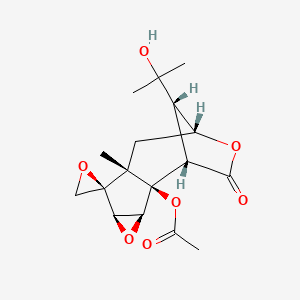
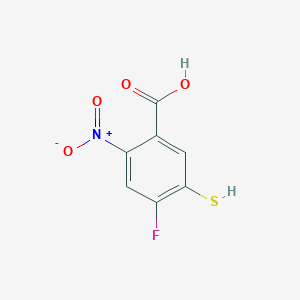
![[Orn5]-URP acetate](/img/structure/B14752167.png)
![(1R,6R,8R,9R,10R,15R,17R)-8,17-bis(6-aminopurin-9-yl)-9-fluoro-12-hydroxy-3-oxo-3-sulfanyl-12-sulfanylidene-2,4,7,11,13,16-hexaoxa-3λ5,12λ5-diphosphatricyclo[13.2.1.06,10]octadecan-18-ol](/img/structure/B14752169.png)
![Tricyclo[3.2.1.0~2,7~]octane](/img/structure/B14752187.png)
